(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-methyl group, an ethoxyethylamino side chain, and a methyl benzoate ester. The (R)-stereochemistry at the chiral center may influence its physicochemical and biological properties, such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
methyl 2-[[(1R)-1-[2-(2-ethoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-5-31-11-10-24-20-13-21(28)27-14-15(2)12-18(22(27)26-20)16(3)25-19-9-7-6-8-17(19)23(29)30-4/h6-9,12-14,16,24-25H,5,10-11H2,1-4H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTTWBNPRCUJFB-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)C(C)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCNC1=CC(=O)N2C=C(C=C(C2=N1)[C@@H](C)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N4O4, with a molecular weight of approximately 424.5 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O4 |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1173900-36-1 |
Antihistaminic Activity
Research has indicated that compounds similar to this compound exhibit significant antihistaminic properties. In vitro studies have shown that these compounds can inhibit histamine-induced contractions in isolated guinea pig ileum preparations, suggesting their potential utility in treating allergic reactions and asthma .
Bronchodilatory Effects
In vivo studies have demonstrated that related compounds provide bronchodilatory effects. For instance, specific derivatives exhibited notable protection against histamine-induced bronchospasm in guinea pigs. The efficacy of these compounds was evaluated by comparing their protective effects against standard bronchodilators like aminophylline .
Safety and Toxicity
Toxicity assessments have revealed that this compound and its analogs are nontoxic at doses up to 300 mg/kg body weight in animal models. This safety profile is crucial for further development as therapeutic agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and pharmacological evaluation of related compounds:
-
Synthesis and Evaluation : A study synthesized various derivatives of the pyrido[1,2-a]pyrimidine framework and evaluated their biological activities. The results indicated that certain substitutions significantly enhanced antihistaminic potency .
Compound % Yield Melting Point (°C) % Inhibition 3a 51 144 44.6 3b 58 98 43.1 3c 56 88 49.3 - Comparative Studies : The comparative study of various derivatives showed that compounds with specific substituents at the 6-position exhibited enhanced activity compared to those without such modifications .
Comparison with Similar Compounds
Functional Implications
- Solubility: The ethoxyethylamino group in the target compound may improve aqueous solubility compared to the lipophilic benzyl-piperidinyl group in Compound 14.
- Metabolic Stability : The 7-methyl group in the target compound could reduce oxidative metabolism relative to Compound 2d’s nitro group.
- Bioactivity: The pyrido-pyrimidinone core may enhance hydrogen-bonding interactions with biological targets compared to oxazolo-pyridine (Compound 16) or tetrahydroimidazo-pyridine (Compound 2d) cores.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
